molecular formula C48H96O2 B14368635 2-Undecylpentadecyl docosanoate CAS No. 92313-29-6

2-Undecylpentadecyl docosanoate

Cat. No.: B14368635
CAS No.: 92313-29-6
M. Wt: 705.3 g/mol
InChI Key: MPAKHIDWSSZIQM-UHFFFAOYSA-N
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Description

2-Undecylpentadecyl docosanoate is a long-chain ester compound. It is characterized by its unique structure, which includes a docosanoate moiety esterified with 2-undecylpentadecyl alcohol. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-undecylpentadecyl docosanoate typically involves the esterification of docosanoic acid with 2-undecylpentadecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Docosanoic acid+2-Undecylpentadecyl alcoholAcid catalyst2-Undecylpentadecyl docosanoate+Water\text{Docosanoic acid} + \text{2-Undecylpentadecyl alcohol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Docosanoic acid+2-Undecylpentadecyl alcoholAcid catalyst​2-Undecylpentadecyl docosanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Undecylpentadecyl docosanoate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the ester into the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage, where nucleophiles such as amines or alcohols replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Docosanoic acid and 2-undecylpentadecyl alcohol.

    Reduction: 2-Undecylpentadecyl alcohol and docosanol.

    Substitution: Corresponding amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-Undecylpentadecyl docosanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in cell membrane studies due to its hydrophobic nature.

    Medicine: Explored for its use in drug delivery systems, particularly in the formulation of hydrophobic drugs.

    Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its stability and hydrophobic properties.

Mechanism of Action

The mechanism of action of 2-undecylpentadecyl docosanoate primarily involves its interaction with lipid membranes. Its long hydrophobic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption of hydrophobic drugs.

Comparison with Similar Compounds

Similar Compounds

    Stearyl behenate: An ester formed from stearyl alcohol and behenic acid, known for its lubricating properties.

    Docosanol: A saturated 22-carbon aliphatic alcohol with antiviral properties, used in the treatment of herpes simplex virus.

Uniqueness

2-Undecylpentadecyl docosanoate is unique due to its specific ester linkage and long hydrophobic chains, which confer distinct physical and chemical properties. Unlike stearyl behenate and docosanol, it is primarily used in industrial applications rather than medicinal purposes.

Properties

CAS No.

92313-29-6

Molecular Formula

C48H96O2

Molecular Weight

705.3 g/mol

IUPAC Name

2-undecylpentadecyl docosanoate

InChI

InChI=1S/C48H96O2/c1-4-7-10-13-16-19-21-22-23-24-25-26-27-28-30-33-36-39-42-45-48(49)50-46-47(43-40-37-34-31-18-15-12-9-6-3)44-41-38-35-32-29-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3

InChI Key

MPAKHIDWSSZIQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCCCC)CCCCCCCCCCCCC

Origin of Product

United States

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